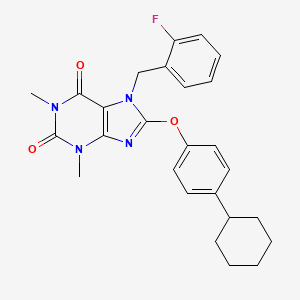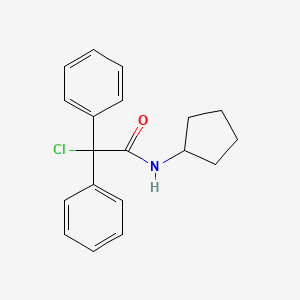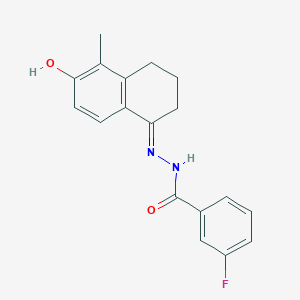
ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine carboxylate derivatives and has shown promising results in various studies. In
作用机制
The mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of proteases that play a crucial role in cell death.
Biochemical and Physiological Effects:
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to decrease the expression of matrix metalloproteinases (MMPs), enzymes that play a role in the degradation of extracellular matrix proteins. Additionally, it has been reported to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, or the formation of new blood vessels.
实验室实验的优点和局限性
One advantage of using ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further research. Additionally, its synthesis method has been optimized for maximum yield and purity, making it readily available for use in experiments.
One limitation of using ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential toxicity. Although it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
未来方向
There are various future directions for research on ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine its safety and efficacy in vivo, which may pave the way for clinical trials and eventual use in humans.
合成方法
The synthesis of ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate involves the reaction of 3-methoxybenzaldehyde, 3-thiophenesulfonyl chloride, and piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane, and the product is obtained through purification using column chromatography. This synthesis method has been reported in various research articles and has been optimized for maximum yield and purity.
科学研究应用
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate has been studied extensively for its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)methyl]-1-thiophen-3-ylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-3-26-19(22)20(13-16-6-4-7-17(12-16)25-2)9-5-10-21(15-20)28(23,24)18-8-11-27-14-18/h4,6-8,11-12,14H,3,5,9-10,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECKJYIQBDHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CSC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methoxybenzyl)-1-(3-thienylsulfonyl)-3-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)



![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![ethyl 4-(3-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6122257.png)
![1-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6122258.png)
![1-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122260.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122264.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6122272.png)
![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122277.png)
![N-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6122284.png)
![1-(4-fluorophenyl)-4-[1-(3-methoxy-4-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6122285.png)